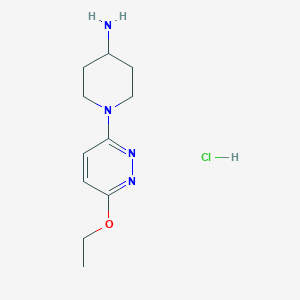

1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride

CAS No.:

Cat. No.: VC15923889

Molecular Formula: C11H19ClN4O

Molecular Weight: 258.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19ClN4O |

|---|---|

| Molecular Weight | 258.75 g/mol |

| IUPAC Name | 1-(6-ethoxypyridazin-3-yl)piperidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H18N4O.ClH/c1-2-16-11-4-3-10(13-14-11)15-7-5-9(12)6-8-15;/h3-4,9H,2,5-8,12H2,1H3;1H |

| Standard InChI Key | CUVHFZLPOHXMDA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=NN=C(C=C1)N2CCC(CC2)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride (molecular formula: , molecular weight: 258.75 g/mol) features a pyridazine ring substituted with an ethoxy group at the 6-position, linked to a piperidine moiety via a nitrogen atom. The hydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical candidates .

The ethoxy group’s electron-donating properties influence the pyridazine ring’s electronic configuration, potentially affecting binding interactions with biological targets. Piperidine, a six-membered amine-containing ring, contributes conformational flexibility and basicity, which are critical for membrane permeability and target engagement .

Table 1: Structural Comparison with Related Piperidine Derivatives

Biological Activity and Mechanistic Insights

Neuropharmacological Effects

Piperidine derivatives often exhibit central nervous system (CNS) activity due to their ability to cross the blood-brain barrier. ADS-1024 reduces serotonin and dopamine concentrations in rat models , implying that the target compound might similarly modulate monoaminergic pathways.

Therapeutic Applications and Future Directions

Oncology

The compound’s hypothesized PD-1/PD-L1 inhibitory activity positions it as a candidate for combination therapies with existing immunotherapies like pembrolizumab. Synergistic effects could enhance T-cell activation against tumors, though in vitro binding assays are needed to validate this mechanism.

Autoimmune Diseases

Modulating immune checkpoints may also benefit autoimmune conditions. For example, inhibiting PD-1/PD-L1 could rebalance overactive immune responses in rheumatoid arthritis or lupus .

Table 2: Research Priorities for Preclinical Development

| Objective | Methodology | Expected Outcome |

|---|---|---|

| Confirm PD-1/PD-L1 binding | Surface plasmon resonance | Dissociation constant (Kd) |

| Assess in vivo efficacy | Syngeneic mouse tumor models | Tumor growth inhibition (%) |

| Evaluate CNS penetration | Brain-plasma ratio studies | Quantify blood-brain barrier permeability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume